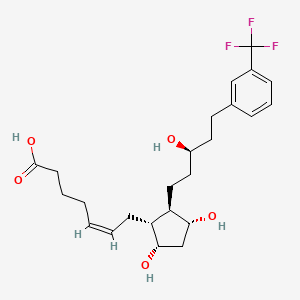

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

Descripción general

Descripción

17-trifluorometilfenil-13,14-dihidro trinor Prostaglandina F2.alfa. es un análogo sintético de la prostaglandina F2.alfa., una prostaglandina de origen natural. Este compuesto se caracteriza por la presencia de un grupo trifluorometilo unido al anillo fenilo y la hidrogenación del doble enlace 13,14. Es conocido por sus propiedades hipotensoras oculares y se utiliza en el tratamiento del glaucoma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 17-trifluorometilfenil-13,14-dihidro trinor Prostaglandina F2alfa implica varios pasos, partiendo de precursores disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de catalizadores y disolventes específicos para lograr las transformaciones deseadas .

Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: 17-trifluorometilfenil-13,14-dihidro trinor Prostaglandina F2.alfa. sufre diversas reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo pueden oxidarse a cetonas o ácidos carboxílicos.

Reducción: El compuesto puede ser hidrogenado aún más para reducir cualquier doble enlace restante.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza típicamente gas hidrógeno en presencia de catalizadores de paladio o platino.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas

Principales Productos:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Derivados totalmente hidrogenados.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado

Aplicaciones Científicas De Investigación

17-trifluorometilfenil-13,14-dihidro trinor Prostaglandina F2.alfa. tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la sustitución trifluorometilo en los análogos de prostaglandinas.

Biología: Investigado por su papel en la modulación de vías biológicas que involucran receptores de prostaglandinas.

Medicina: Se utiliza principalmente en el tratamiento del glaucoma debido a sus propiedades hipotensoras oculares.

Industria: Empleo en el desarrollo de nuevos fármacos dirigidos a las vías de prostaglandinas

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse al receptor de prostaglandina F (receptor FP). Esta unión desencadena una serie de eventos de señalización intracelular que dan como resultado la reducción de la presión intraocular, lo que lo hace efectivo en el tratamiento del glaucoma. Los objetivos moleculares incluyen el receptor FP y las vías de señalización asociadas que regulan el flujo del humor acuoso en el ojo .

Compuestos Similares:

Latanoprost: Otro análogo de prostaglandina utilizado en el tratamiento del glaucoma.

Travoprost: Contiene una estructura de anillo trifluorometil-fenoxi similar.

Bimatoprost: Un análogo de prostamida con efectos hipotensoras oculares similares

Unicidad: 17-trifluorometilfenil-13,14-dihidro trinor Prostaglandina F2.alfa. es único debido a su sustitución específica de trifluorometilo e hidrogenación del doble enlace 13,14, lo que contribuye a su perfil farmacológico distintivo y a la reducción de la incidencia de efectos secundarios irritantes locales en comparación con otros análogos de prostaglandinas .

Comparación Con Compuestos Similares

Latanoprost: Another prostaglandin analog used in glaucoma treatment.

Travoprost: Contains a similar trifluoromethyl-phenoxy ring structure.

Bimatoprost: A prostamide analog with similar ocular hypotensive effects

Uniqueness: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is unique due to its specific trifluoromethyl substitution and hydrogenation of the 13,14-double bond, which contribute to its distinct pharmacological profile and reduced incidence of local irritant side effects compared to other prostaglandin analogs .

Actividad Biológica

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha (17-TFM-PGF2α) is a synthetic analog of prostaglandin F2α, specifically modified to enhance its pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in reproductive health and the management of conditions like glaucoma. This article explores its biological activity, mechanisms of action, and relevant research findings.

17-TFM-PGF2α acts primarily through the prostaglandin F2α receptor (FP) , which is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. The compound's modifications allow it to maintain receptor binding affinity while minimizing side effects typically associated with prostaglandin therapies.

Key Points:

- Receptor Binding : 17-TFM-PGF2α exhibits strong binding affinity for FP receptors, similar to other prostaglandin analogs.

- Uterine Contractility : It promotes myometrial contractility, making it crucial in labor induction and management of postpartum hemorrhage .

- Reduced Side Effects : Compared to traditional prostaglandins, the modified structure of 17-TFM-PGF2α results in fewer local irritant effects .

Comparative Efficacy

The efficacy of 17-TFM-PGF2α can be compared to other prostaglandin analogs used clinically. The following table summarizes key features:

| Compound | Receptor Affinity | Side Effects | Clinical Use |

|---|---|---|---|

| 17-TFM-PGF2α | High | Low | Labor induction |

| Travoprost | Moderate | Moderate | Glaucoma treatment |

| Latanoprost | High | High | Glaucoma treatment |

In Vitro Studies

Research has demonstrated that 17-TFM-PGF2α effectively stimulates FP receptor-mediated pathways in vitro. A study found that treatment with this compound led to significant increases in intracellular calcium levels in uterine myocytes, suggesting enhanced contractile responses .

Case Studies

- Labor Induction : In a clinical setting, patients administered 17-TFM-PGF2α showed improved rates of cervical dilation and uterine contractions compared to those receiving standard treatments. This was particularly noted in cases of preterm labor where rapid intervention was necessary.

- Glaucoma Management : Preliminary studies indicated that 17-TFM-PGF2α might reduce intraocular pressure effectively, similar to other prostaglandins used for glaucoma management. Patients reported fewer side effects, such as conjunctival hyperemia and irritation .

Biomarker Studies

Recent investigations into urinary metabolites of prostaglandins have shown that levels of 17-TFM-PGF2α correlate with labor onset and progression. Elevated levels of specific metabolites were detected in women approaching labor, indicating its potential as a biomarker for monitoring labor .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAGMUSEFHEEBF-XPRPYWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.